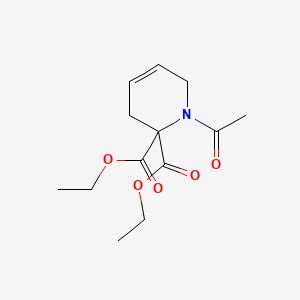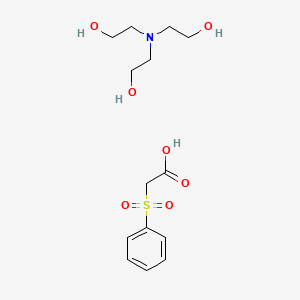
(Phenylsulfonyl)acetic acid triethanolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Phenylsulfonyl)acetic acid triethanolamine is a compound that combines the properties of (phenylsulfonyl)acetic acid and triethanolamine. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique combination of these two components allows for a wide range of chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (phenylsulfonyl)acetic acid triethanolamine typically involves the reaction of (phenylsulfonyl)acetic acid with triethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
- Dissolution of (phenylsulfonyl)acetic acid in a suitable solvent.
- Addition of triethanolamine to the solution.
- Stirring the mixture at a specific temperature and pH to facilitate the reaction.
- Isolation and purification of the product through crystallization or other suitable methods.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. The final product is typically obtained in high purity through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: (Phenylsulfonyl)acetic acid triethanolamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonamide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted this compound derivatives.
Aplicaciones Científicas De Investigación
(Phenylsulfonyl)acetic acid triethanolamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of specialty chemicals and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of (phenylsulfonyl)acetic acid triethanolamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. The exact molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
(Phenylsulfonyl)acetic acid triethanolamine can be compared with other similar compounds such as:
(Phenylsulfonyl)acetic acid: This compound lacks the triethanolamine component and has different chemical properties and applications.
Triethanolamine: This compound lacks the (phenylsulfonyl)acetic acid component and has different chemical properties and applications.
The uniqueness of this compound lies in its combined properties, which allow for a wider range of applications and chemical reactions compared to its individual components.
Propiedades
Número CAS |
102582-87-6 |
|---|---|
Fórmula molecular |
C14H23NO7S |
Peso molecular |
349.40 g/mol |
Nombre IUPAC |
2-(benzenesulfonyl)acetic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C8H8O4S.C6H15NO3/c9-8(10)6-13(11,12)7-4-2-1-3-5-7;8-4-1-7(2-5-9)3-6-10/h1-5H,6H2,(H,9,10);8-10H,1-6H2 |
Clave InChI |
GXLCWKVYXZJTBW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)O.C(CO)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


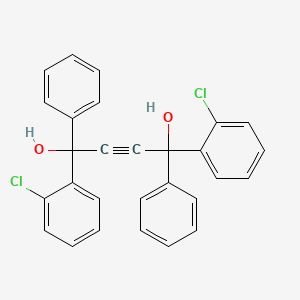
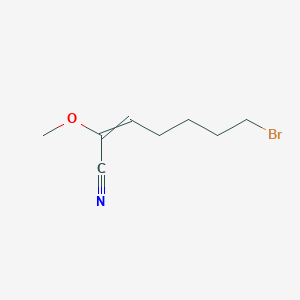
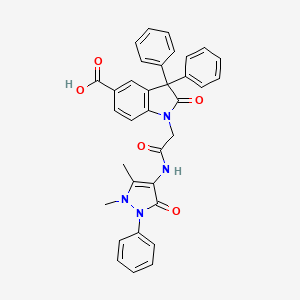

![1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene](/img/structure/B14344598.png)




![[Decoxy(oxido)phosphoryl] phosphate](/img/structure/B14344615.png)
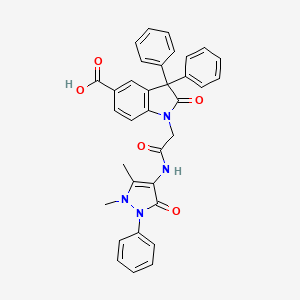
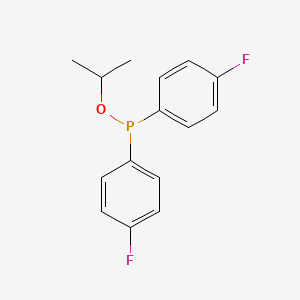
![3-Methyl-N'-[(phenylcarbamoyl)oxy]benzene-1-carboximidamide](/img/structure/B14344633.png)
